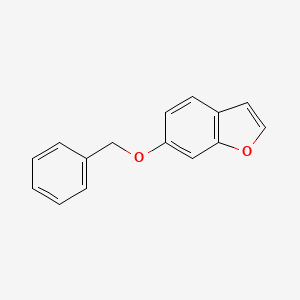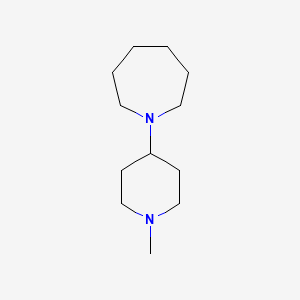
1-(1-Methylpiperidin-4-yl)azepane
Übersicht
Beschreibung
1-(1-Methylpiperidin-4-yl)azepane is a heterocyclic organic compound with a seven-membered ring containing a nitrogen atom. It has a molecular formula of C12H24N2 . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, serve as the basis for the synthesis of 1-(1-Methylpiperidin-4-yl)azepane . These compounds have unique biochemical properties and are of particular interest due to their varied biological activity . The structure-activity relationship of the piperidones has been established .Molecular Structure Analysis
The molecular structure of 1-(1-Methylpiperidin-4-yl)azepane is represented by the formula C12H24N2 . The compound has a molar mass of 196.33 g/mol .Physical And Chemical Properties Analysis
1-(1-Methylpiperidin-4-yl)azepane has a predicted density of 0.951±0.06 g/cm3 and a predicted boiling point of 256.5±8.0 °C . The compound appears as a white to pale cream fused solid .Wissenschaftliche Forschungsanwendungen
Azepanium Ionic Liquids
Azepane has been utilized to synthesize a new family of room temperature ionic liquids. These transformations offer a way to mitigate the disposal of azepane, a byproduct in the polyamide industry, by avoiding its combustion. The synthesized azepanium salts exhibit a range of physical properties influenced by the nature of the anion and the substituents on the azepanium cation. Some of these ionic liquids show promise as safe alternatives to volatile organic compound-based electrolytes due to their wide electrochemical windows, potentially useful in applications such as electrolytes and battery materials (Belhocine et al., 2011).
Electrochemical Applications
New ionic liquids based on azepanium and 3-methylpiperidinium cations have been developed. These liquids exhibit moderate viscosities and notably wide electrochemical windows, highlighting their potential in various applications including as electrolytes and battery materials (Belhocine et al., 2011).
Enantioselective Amine Functionalization
A palladium-catalyzed method has been developed for the enantioselective α-C–H coupling of a wide range of amines, including azepanes. This method is significant for drug discovery, offering a path to functionalize the α-methylene C–H bonds of aza-heterocycles enantioselectively, which is crucial for the synthesis of bioactive compounds and therapeutic agents (Jain et al., 2016).
Synthesis of N-Heterocycles
Unprotected secondary amines, including azepanes, can be directly alkylated by C-H functionalization adjacent to nitrogen. This opens new routes for the synthesis of α- and β-alkylated N-heterocycles, offering a method to prepare α-alkylated piperidine, piperazine, and azepane products from heterocycles and alkenes with excellent regio- and diastereoselectivity (Payne et al., 2013).
Pharmaceutical Significance
Azepane-based compounds have demonstrated a variety of pharmacological properties across a wide range of therapeutic applications. More than 20 azepane-based drugs have been approved by the FDA, used to treat various diseases. The development of new azepane-containing analogs continues to be a significant area of research in medicinal chemistry, with ongoing studies into their structure-activity relationships and potential as drug candidates (Zha et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1-methylpiperidin-4-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-13-10-6-12(7-11-13)14-8-4-2-3-5-9-14/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQTYZLQSLQCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpiperidin-4-yl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



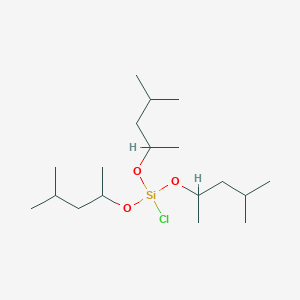
![2-(chloromethyl)-1H-thieno[3,4-d]imidazole](/img/structure/B1648263.png)

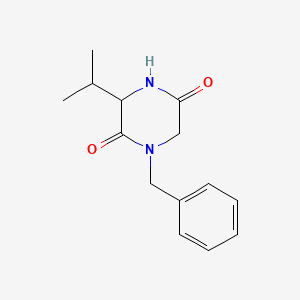

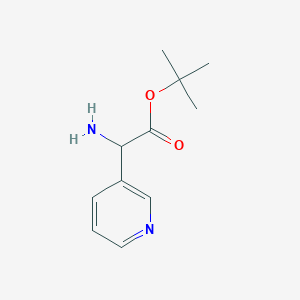
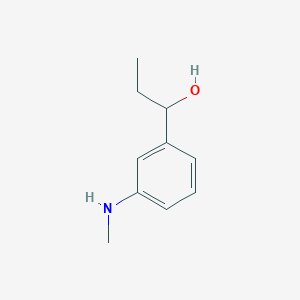
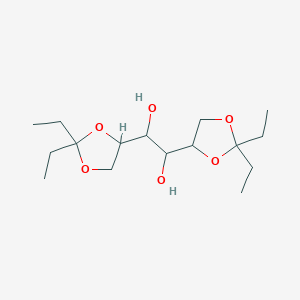
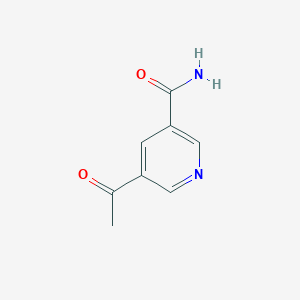

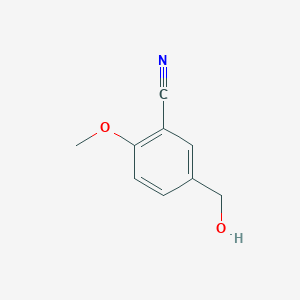
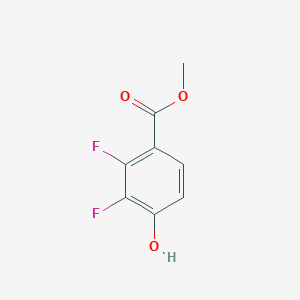
![3-Methylbenzo[d]isoxazole-5-carbonitrile](/img/structure/B1648317.png)
